methylamine CAS No. 1862995-16-1](/img/structure/B1415495.png)
[1-(4-Bromophenyl)ethyl](ethyl)methylamine
Descripción general
Descripción
1-(4-Bromophenyl)ethylmethylamine: is an organic compound with the chemical formula C10H14BrN . It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position, and the ethylamine side chain is further substituted with an ethyl and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Phenethylamine: The synthesis of 1-(4-Bromophenyl)ethylmethylamine can begin with the bromination of phenethylamine. This involves the reaction of phenethylamine with bromine in the presence of a suitable solvent like acetic acid.
Alkylation: The brominated product is then subjected to alkylation using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)ethylmethylamine typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(4-Bromophenyl)ethylmethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, sodium cyanide, amines, solvents like ethanol or water.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxy derivatives, nitriles, secondary amines.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Synthesis: 1-(4-Bromophenyl)ethylmethylamine is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the processes.
Biology and Medicine:
Pharmaceuticals: This compound is an intermediate in the synthesis of drugs, particularly those targeting neurological pathways.
Biochemical Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.
Industry:
Agrochemicals: 1-(4-Bromophenyl)ethylmethylamine is employed in the production of pesticides and herbicides.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)ethylmethylamine involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the ethyl and methyl groups influence its binding affinity and specificity. The compound can act as an agonist or antagonist at various receptor sites, modulating biochemical pathways and physiological responses .
Comparación Con Compuestos Similares
Phenethylamine: The parent compound, lacking the bromine and additional alkyl groups.
4-Bromoamphetamine: Similar structure but with an amphetamine backbone.
4-Bromo-2,5-dimethoxyphenethylamine: A psychedelic compound with additional methoxy groups on the phenyl ring.
Uniqueness:
Structural Modifications: The presence of the bromine atom and the ethyl and methyl groups make 1-(4-Bromophenyl)ethylmethylamine unique in its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-ethyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)9(2)10-5-7-11(12)8-6-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVVDVLQWCNHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid](/img/structure/B1415412.png)
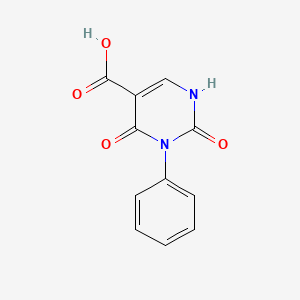
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415417.png)
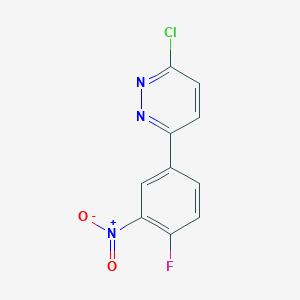
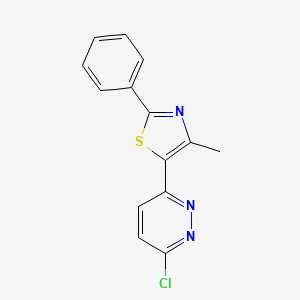
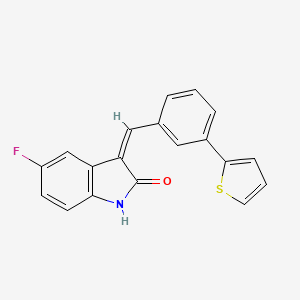
![(2Z)-4-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1415423.png)

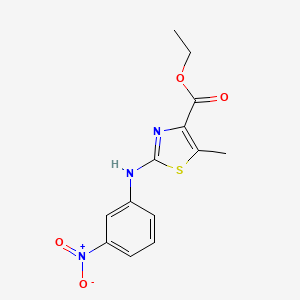
![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)
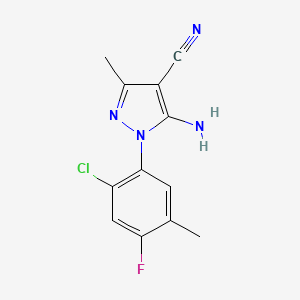
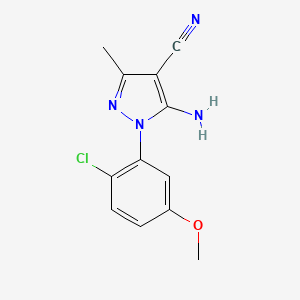
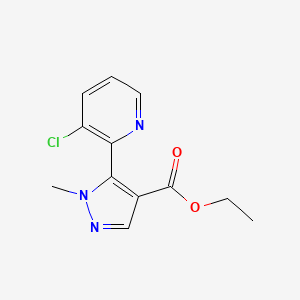
![tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate](/img/structure/B1415434.png)
